molecular formula C11H14O3 B7861763 3-(2-Methoxyphenyl)oxolan-3-ol

3-(2-Methoxyphenyl)oxolan-3-ol

Cat. No.: B7861763
M. Wt: 194.23 g/mol
InChI Key: CCQLJECUMLRQSU-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)oxolan-3-ol is an organic compound that belongs to the class of oxolanes It features a methoxyphenyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)oxolan-3-ol typically involves the reaction of 2-methoxyphenyl derivatives with oxirane or other suitable epoxides under acidic or basic conditions. One common method is the ring-opening of epoxides in the presence of a nucleophile, such as a phenol derivative, under acidic conditions. The reaction can be catalyzed by acids like sulfuric acid or Lewis acids such as boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. Additionally, purification steps like distillation or recrystallization are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2-Methoxyphenyl)oxolan-3-one.

    Reduction: Formation of 3-(2-Methoxyphenyl)tetrahydrofuran.

    Substitution: Formation of halogenated derivatives such as 3-(2-Bromomethoxyphenyl)oxolan-3-ol.

Scientific Research Applications

3-(2-Methoxyphenyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxolane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyphenyl)oxolan-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Chlorophenyl)oxolan-3-ol: Contains a chlorine atom instead of a methoxy group.

    3-(2-Methylphenyl)oxolan-3-ol: Features a methyl group instead of a methoxy group.

Uniqueness

3-(2-Methoxyphenyl)oxolan-3-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in proteins.

Properties

IUPAC Name

3-(2-methoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-5-3-2-4-9(10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQLJECUMLRQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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